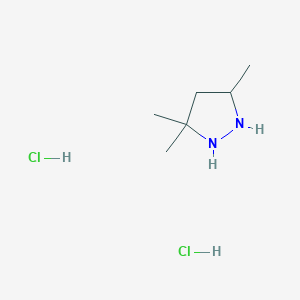
3,3,5-Trimethylpyrazolidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,5-Trimethylpyrazolidine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of pyrazolidine, characterized by the presence of three methyl groups at the 3 and 5 positions of the pyrazolidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylpyrazolidine dihydrochloride typically involves the reaction of 3,3,5-trimethylpyrazolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction scheme is as follows:
Starting Material: 3,3,5-Trimethylpyrazolidine
Reagent: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is usually performed at room temperature with stirring to ensure complete dissolution and reaction of the starting material with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
3,3,5-Trimethylpyrazolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: It can be reduced to form pyrazolidines with different substitution patterns.
Substitution: The methyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrazolidinones.
Reduction: Formation of various substituted pyrazolidines.
Substitution: Formation of alkylated or acylated derivatives of this compound.
科学的研究の応用
3,3,5-Trimethylpyrazolidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of 3,3,5-Trimethylpyrazolidine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
3,3,5-Trimethylpyrazolidine: The parent compound without the dihydrochloride salt.
3,5-Dimethylpyrazolidine: A similar compound with two methyl groups instead of three.
Pyrazolidine: The basic structure without any methyl substitutions.
Uniqueness
3,3,5-Trimethylpyrazolidine dihydrochloride is unique due to the presence of three methyl groups and the dihydrochloride salt form. These structural features confer specific chemical and physical properties, making it distinct from other pyrazolidine derivatives. Its unique reactivity and potential biological activities make it a valuable compound in various research and industrial applications .
特性
分子式 |
C6H16Cl2N2 |
|---|---|
分子量 |
187.11 g/mol |
IUPAC名 |
3,3,5-trimethylpyrazolidine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-4-6(2,3)8-7-5;;/h5,7-8H,4H2,1-3H3;2*1H |
InChIキー |
VCOJEFPSVAKHHG-UHFFFAOYSA-N |
正規SMILES |
CC1CC(NN1)(C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


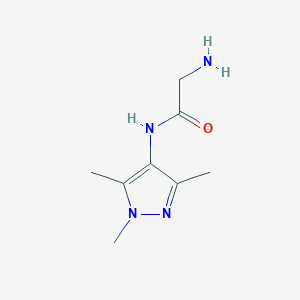

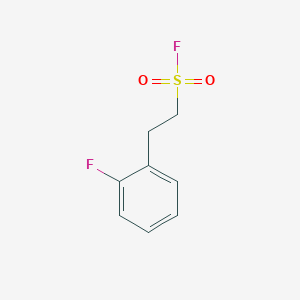

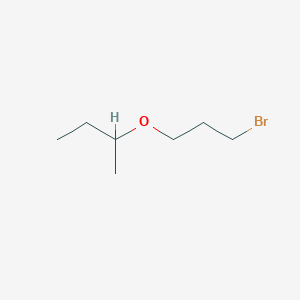

![N-Methylbicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B13163247.png)
![5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoicacid](/img/structure/B13163258.png)
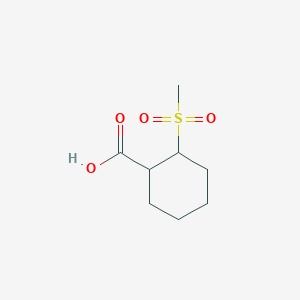
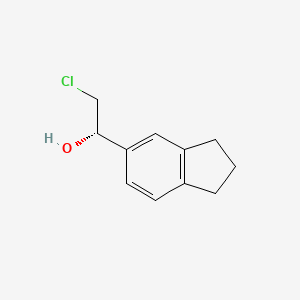
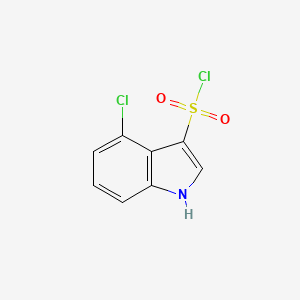

![tert-butyl N-(8,8-dioxo-1-oxa-8lambda6-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate](/img/structure/B13163296.png)

